N-[4-(acetylamino)phenyl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol and an aldehyde under reflux conditions . The triazole ring is then introduced through a cyclization reaction involving appropriate precursors. Industrial production methods often employ catalysts such as nanocatalysts or metal catalysts to enhance the yield and efficiency of the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Known for its antiviral activity.
BENZOXAZOLE DERIVATIVES: Exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties. Compared to these compounds, 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific structural features and the combination of functional groups that contribute to its diverse biological activities.
Properties
Molecular Formula |
C25H19ClN6O3 |
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Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H19ClN6O3/c1-14-23(25(34)28-19-9-7-18(8-10-19)27-15(2)33)29-31-32(14)20-11-12-22-21(13-20)24(35-30-22)16-3-5-17(26)6-4-16/h3-13H,1-2H3,(H,27,33)(H,28,34) |
InChI Key |
ZHCKIJRLDRBSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
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